Methioprim
Overview
Description
Methioprim, also known as 4-Amino-2-methylthio-5-pyrimidinemethanol, is a synthetic antibacterial agent. It is structurally related to trimethoprim and is used primarily in the treatment of bacterial infections. This compound functions by inhibiting bacterial dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, which is necessary for bacterial DNA synthesis and cell survival .
Mechanism of Action
Target of Action
Methioprim, also known as 4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine, primarily targets the bacterial enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), a necessary component for the biosynthesis of bacterial nucleic acids and proteins .
Mode of Action
This compound acts as a reversible inhibitor of DHFR . By binding to DHFR, it inhibits the reduction of dihydrofolic acid (DHF) to THF . This inhibition prevents the synthesis of bacterial DNA, thereby hindering bacterial survival .
Biochemical Pathways
The inhibition of DHFR by this compound affects the one-carbon metabolism pathway , also known as the methionine cycle . This cycle is fundamental for the transfer of one-carbon units in the biosynthesis of purines and pyrimidines, amino acid interconversions, and the provision of methyl groups . By disrupting this cycle, this compound effectively halts bacterial growth.
Pharmacokinetics
In a study involving healthy volunteers, this compound was administered in tablets of 320 mg as a first dose followed by 160 mg every 12 hours . The concentrations were measured in plasma and skin blisters formed by suction . The mean individual peak concentrations during the approximate steady state on the fourth day were 2.7 mg/l in serum and 1.3 mg/l in blister fluid . At steady state, 7.1% of the dose was recovered in urine during the dosage interval of 12 hours . The plasma half-life was the same after the first and final, steady state, dose with means (± SD) 9.29 ± 3.51 and 9.34 ± 2.19 hours .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of bacterial DNA, this compound effectively halts bacterial survival .
Action Environment
The exposome can be defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health . Therefore, factors such as diet, lifestyle, and other environmental exposures could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Methioprim plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with dihydrofolate reductase, an enzyme involved in the folate pathway. This compound inhibits this enzyme, leading to a decrease in the production of tetrahydrofolate, a cofactor necessary for the synthesis of nucleotides and amino acids. This inhibition disrupts DNA synthesis and cell division .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits cell growth and proliferation by targeting dihydrofolate reductase. This inhibition leads to a reduction in DNA synthesis, which is critical for cell replication. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in certain cancer cell lines by disrupting the folate pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to dihydrofolate reductase. This binding inhibits the enzyme’s activity, preventing the conversion of dihydrofolate to tetrahydrofolate. The lack of tetrahydrofolate disrupts the synthesis of nucleotides and amino acids, leading to impaired DNA synthesis and cell division. Additionally, this compound can affect gene expression by altering the availability of folate-dependent enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis in certain cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit bacterial growth without causing significant toxicity. At high doses, this compound can lead to adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in the folate metabolic pathway. It interacts with dihydrofolate reductase, inhibiting the conversion of dihydrofolate to tetrahydrofolate. This inhibition affects the overall metabolic flux, leading to a decrease in the synthesis of nucleotides and amino acids. The compound can also influence the levels of other metabolites involved in the folate pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with various transporters and binding proteins, which influence its localization and accumulation. The compound tends to accumulate in tissues with high folate demand, such as the liver and bone marrow .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase. The compound can also be found in the nucleus, where it affects DNA synthesis and cell division. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methioprim can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylthio-4,6-dichloropyrimidine with 4-aminobenzyl alcohol under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Methioprim undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methylthio group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methioprim has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new synthetic methods.
Biology: Studied for its antibacterial properties and its effects on bacterial cell metabolism.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and as a standard in quality control processes
Comparison with Similar Compounds
- Trimethoprim
- Pyrimethamine
- Methotrexate (another antifolate agent used in cancer therapy)
- Sulfamethoxazole (often used in combination with trimethoprim for synergistic effects) .
Properties
IUPAC Name |
(4-amino-2-methylsulfanylpyrimidin-5-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVOWGDFXAVSFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277658 | |
Record name | [4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588-36-3 | |
Record name | Methioprim | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methioprim | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methioprim | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [4-Amino-2-(methylsulfanyl)pyrimidin-5-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40277658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHIOPRIM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6213O32QRM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of methioprim and its impact on bacterial growth?
A1: this compound, like its structural analog trimethoprim, acts as a dihydrofolate reductase (DHFR) inhibitor. [] DHFR is a crucial enzyme in the folic acid pathway, responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid. Tetrahydrofolic acid is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By inhibiting DHFR, this compound disrupts bacterial DNA and RNA synthesis, ultimately leading to growth inhibition and cell death. []
Q2: What structural modifications of this compound have been explored, and how do these alterations influence its anti-tumor activity?
A2: Researchers have synthesized a series of 2-substituted-4-amino-5-hydroxymethyl-thiopyrimidines, including this compound (2-methylmercapto-4-amino-5-hydroxymethylpyrimidine), to investigate their impact on tumor growth. [] Modifications to the 2-alkylthio substituent were a key focus. The study found that while the 2-ethylmercapto (ethioprim) and 2-benzylmercapto (benzylthioprim) analogs displayed tumor inhibition against specific tumor types, the mercapto analog (thioprim) lacked activity. This suggests that the size and nature of the substituent at the 2-position significantly influence the anti-tumor efficacy of these compounds. [] Further research delved into replacing the 4-amino group of this compound or its 5-carbethoxypyrimidine counterpart with various substituted-anilino groups. [] This led to the identification of two compounds with notable anti-tumor activity.
Q3: What insights do we have into the metabolism of this compound in living organisms?
A3: Studies using rat liver slices revealed that this compound undergoes metabolic transformations. [] The liver slices converted this compound into 2-methylthio-4-amino-5-formylpyrimidine and 2-methylthio-4-amino-5-pyrimidine-carboxylic acid. Additionally, another unidentified UV-absorbing compound was detected as a metabolic product. Interestingly, while this compound showed greater antibacterial activity than its 5-formyl derivative, the 5-carboxylic acid derivative was found to be inactive. []
Q4: Has this compound been studied in humans, and if so, what can be said about its pharmacokinetic profile?
A4: Yes, pharmacokinetic studies have been conducted in healthy human volunteers. [] These studies revealed that after oral administration of this compound tablets, the drug is absorbed and distributed within the body. The specific details of absorption, distribution, metabolism, and excretion (ADME) were investigated, providing valuable insights into the behavior of this compound in humans. [, ]
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